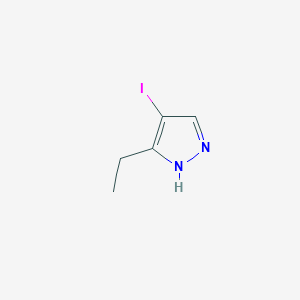

3-Ethyl-4-iodo-1H-pyrazole

説明

3-Ethyl-4-iodo-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-iodo-1H-pyrazole typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of ethylhydrazine with 4-iodo-3-oxobutanoic acid under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

化学反応の分析

Nucleophilic Substitution Reactions

The iodine atom at position 4 undergoes nucleophilic substitution under mild conditions. Key transformations include:

-

Suzuki-Miyaura Cross-Coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ to yield biaryl derivatives (e.g., 3-ethyl-4-phenyl-1H-pyrazole) with yields up to 85% .

-

Sonogashira Coupling : With terminal alkynes (e.g., phenylacetylene) using PdCl₂(PPh₃)₂/CuI, forming alkynylated pyrazoles (e.g., 3-ethyl-4-(phenylethynyl)-1H-pyrazole) in 70–90% yields .

Representative Conditions:

| Reaction Type | Reagents/Catalysts | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | 80°C | 78–85 |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | THF | 60°C | 70–90 |

Protection/Deprotection Strategies

The N-H group is protected to prevent side reactions during functionalization:

-

Ethoxyethyl Protection : Reaction with ethyl vinyl ether under trifluoroacetic acid catalysis forms 1-(1-ethoxyethyl)-3-ethyl-4-iodo-1H-pyrazole, enabling directed lithiation at C5 .

-

Boc Protection : tert-Butoxycarbonyl (Boc) groups are introduced using Boc anhydride, enhancing stability during halogen-lithium exchanges .

Halogen-Lithium Exchange

The iodine atom participates in halogen-lithium exchange for further functionalization:

-

Grignard Reactions : Reacts with organomagnesium reagents (e.g., MeMgBr) to replace iodine with alkyl/aryl groups, yielding 3-ethyl-4-methyl-1H-pyrazole (72% yield) .

-

Direct Lithiation : Using n-BuLi or LDA at −78°C generates a lithiated intermediate for aldehyde formation (e.g., 3-ethyl-4-iodo-1H-pyrazole-5-carbaldehyde) .

Oxidation and Reduction

-

Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the pyrazole ring to N-oxides, though yields are moderate (50–60%).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the vinyl group (if present) while preserving the iodine substituent.

Cyclization and Heterocycle Formation

-

Pyrazole Annulation : Reacts with α,β-unsaturated carbonyl compounds to form fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) under acidic conditions .

-

Cycloaddition : Participates in [3+2] cycloadditions with nitrile oxides to generate isoxazoline-pyrazole hybrids .

Comparative Reactivity of Pyrazole Derivatives

| Compound | Reactivity at C4 | Preferred Reactions |

|---|---|---|

| This compound | High (iodine substitution) | Cross-coupling, lithiation |

| 3-Ethyl-4-bromo-1H-pyrazole | Moderate | Nucleophilic substitution |

| 3-Ethyl-4-methyl-1H-pyrazole | Low | Electrophilic aromatic substitution |

科学的研究の応用

Chemical Synthesis

3-Ethyl-4-iodo-1H-pyrazole serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various substitution reactions, making it valuable in organic chemistry. It can participate in reactions such as:

- Sonogashira Cross-Coupling Reactions: This compound has been utilized to synthesize substituted pyrazoles through cross-coupling with phenylacetylenes, demonstrating its utility in creating diverse pyrazole derivatives .

- Grignard Reagent Formation: The compound can be converted into Grignard reagents, which are essential for further synthetic transformations .

Biological Applications

The biological significance of this compound is notable, particularly concerning its interactions with various enzymes and pathways:

Enzyme Inhibition

Research indicates that this compound interacts with several alcohol dehydrogenase enzymes (ADH), which are critical in alcohol metabolism. By inhibiting these enzymes, this compound may influence metabolic pathways related to alcohol consumption and toxicity.

Antimicrobial and Antifungal Properties

Pyrazole derivatives, including this compound, have shown promising antimicrobial and antifungal activities. These properties make them candidates for developing new therapeutic agents against resistant strains of bacteria and fungi .

Cancer Research

The compound's ability to affect cellular processes suggests potential applications in cancer research. It may induce cell cycle arrest and apoptosis in cancer cells by modulating signaling pathways associated with cell growth and survival.

Industrial Applications

In addition to its research applications, this compound is also explored in the development of agrochemicals and materials science. Its unique chemical properties allow it to function as a precursor for various agrochemical agents designed to enhance crop protection and yield.

Case Study 1: Synthesis of Substituted Pyrazoles

A study demonstrated the synthesis of substituted pyrazoles using this compound as a starting material. The results indicated high yields of the desired products through optimized reaction conditions involving Sonogashira cross-coupling reactions .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Sonogashira Cross-Coupling | 58 | Ethylene glycol, room temperature |

| Grignard Reagent Formation | Excellent | Various alkyl magnesium halides |

In another study focusing on enzyme inhibition, this compound was evaluated for its effects on alcohol dehydrogenase activity. The findings revealed significant inhibition, suggesting potential applications in treating alcohol-related disorders.

作用機序

The mechanism by which 3-Ethyl-4-iodo-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or signaling cascades.

類似化合物との比較

- 3-Methyl-4-iodo-1H-pyrazole

- 3-Ethyl-4-bromo-1H-pyrazole

- 3-Ethyl-4-chloro-1H-pyrazole

Comparison: 3-Ethyl-4-iodo-1H-pyrazole is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties compared to its analogs. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications where these properties are advantageous.

生物活性

3-Ethyl-4-iodo-1H-pyrazole is a derivative of pyrazole, a five-membered heterocyclic compound with significant biological activity. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article focuses on the biological activity of this compound, synthesizing current research findings, case studies, and relevant data to provide a comprehensive overview.

General Properties of Pyrazoles

Pyrazoles have been extensively studied for their medicinal properties. They exhibit a range of biological activities:

- Anti-inflammatory : Pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, reducing inflammation.

- Antimicrobial : Many pyrazole compounds show efficacy against various bacterial and fungal strains.

- Anticancer : Certain pyrazoles have demonstrated cytotoxic effects on cancer cell lines.

- Neuroprotective : Some derivatives exhibit protective effects on neuronal cells.

Specific Activity of this compound

The specific biological activities of this compound have not been as extensively documented as other pyrazole derivatives. However, it can be inferred from the general properties of similar compounds that it may possess significant biological potential.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can act as effective anti-inflammatory agents. For instance, studies have shown that certain pyrazole compounds inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are crucial mediators in inflammatory processes. In a comparative study, some synthesized compounds exhibited up to 85% inhibition of TNF-α at specific concentrations .

Antimicrobial Activity

The antimicrobial efficacy of pyrazoles is well-documented. A study reported that various pyrazole derivatives displayed activity against bacterial strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics . While specific data on this compound is limited, its structural similarity to known active compounds suggests potential antimicrobial properties.

Anticancer Potential

Pyrazoles have also been explored for their anticancer effects. For example, certain derivatives have shown cytotoxicity against human cancer cell lines like HeLa and A549 . Although direct studies on this compound are scarce, the compound's structural attributes may confer similar anticancer activity.

Synthesis and Evaluation

A recent study synthesized various substituted pyrazole derivatives, including this compound, and evaluated their biological activities. The synthesized compounds were tested for anti-inflammatory and antimicrobial properties using standard assays. The results indicated promising activity in several derivatives, although specific results for 3-ethyl-4-iodo were not detailed .

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with other pyrazole derivatives was conducted. The following table summarizes the biological activities reported for various related compounds:

| Compound | Biological Activity | Reference |

|---|---|---|

| 3-Ethyl-4-methylpyrazole | Anti-inflammatory | |

| 4-Iodo-1H-pyrazole | Antimicrobial | |

| 5-Methylpyrazole | Cytotoxic against HeLa | |

| 3-Ethylpyrazole | Neuroprotective |

This table illustrates the range of activities observed in related compounds, suggesting that 3-ethyl-4-iodo may also exhibit similar properties.

特性

IUPAC Name |

5-ethyl-4-iodo-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2/c1-2-5-4(6)3-7-8-5/h3H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHHAGBAOGUEQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60634941 | |

| Record name | 5-Ethyl-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442876-19-9 | |

| Record name | 5-Ethyl-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60634941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。